Ethyl 2-(4-isothiocyanatophenyl)acetate

Description

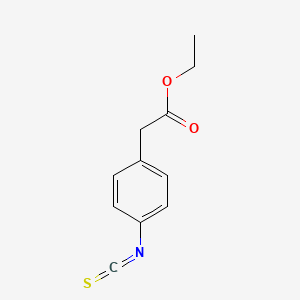

Ethyl 2-(4-isothiocyanatophenyl)acetate (CAS: Not explicitly provided; structurally related to CAS 827629-60-7 for its isocyanato analog) is an aromatic ester featuring a phenyl ring substituted with an isothiocyanate (-NCS) group at the para position and an ethyl acetate moiety. This compound is synthesized via a general procedure for aryl isothiocyanate esters, achieving a high yield of 93% . Its molecular formula is C₁₁H₁₁NO₃S, with a monoisotopic mass of 205.07 g/mol (calculated for the isocyanato analog in ). The isothiocyanate group confers high reactivity toward nucleophiles, making it valuable in medicinal chemistry, particularly in targeting T- and B-cell lymphomas via integrin antagonism .

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

ethyl 2-(4-isothiocyanatophenyl)acetate |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)7-9-3-5-10(6-4-9)12-8-15/h3-6H,2,7H2,1H3 |

InChI Key |

QEBRCXKNRYGSOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-isothiocyanatophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with 4-isothiocyanatophenylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Another method involves the use of phenyl isothiocyanate and ethyl 2-bromoacetate in the presence of a catalyst such as copper(I) iodide. This reaction proceeds under mild conditions and provides good yields of the target compound .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-isothiocyanatophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates, respectively.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like primary amines, alcohols, and thiols in the presence of a base such as triethylamine.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Thioureas, carbamates, and thiocarbamates.

Hydrolysis: 2-(4-isothiocyanatophenyl)acetic acid.

Reduction: 2-(4-aminophenyl)acetate.

Scientific Research Applications

Ethyl 2-(4-isothiocyanatophenyl)acetate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to form stable conjugates with biomolecules.

Materials Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-isothiocyanatophenyl)acetate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows the compound to modify the function of target proteins and enzymes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-(4-Isocyanatophenyl)acetate

- Molecular Formula: C₁₁H₁₁NO₃ (isocyanato analog, lacking sulfur) .

- Key Differences : Replacing -NCS with -NCO reduces sulfur content and alters reactivity. Isocyanates are generally less nucleophilic than isothiocyanates, impacting biological activity and stability.

- Safety : Exhibits significant hazards (H301+H331: toxic if swallowed/inhaled; H317: skin sensitization) .

Methyl 3-(4-Isothiocyanatophenyl)propanoate (21c)

- Molecular Formula: C₁₁H₁₁NO₃S .

- Key Differences: A methyl ester and propanoate chain instead of ethyl acetate. The shorter ester chain may reduce lipophilicity, affecting bioavailability. Synthesized in 90% yield .

Methyl 3-Isothiocyanatobenzoate (21d)

- Molecular Formula: C₉H₇NO₃S .

- Key Differences : A benzoate ester with meta-substituted -NCS. The aromatic ring position influences electronic effects and binding interactions.

Substituent and Backbone Modifications

Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Molecular Formula : C₁₄H₁₅BrO₄S .

- Key Differences : Incorporates a benzofuran ring with bromo and sulfinyl groups. The crystal structure reveals stabilization via π-π interactions (3.814 Å) and C-H···O hydrogen bonds, suggesting enhanced solid-state stability compared to the target compound .

Ethyl 2-Phenylacetoacetate

Electronic and Pharmacokinetic Modifications

Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate

- Molecular Formula : C₁₂H₁₅FO₄ .

- Key Differences : Fluoro and methoxy substituents enhance electron-withdrawing effects and metabolic stability. The fluorine atom may improve blood-brain barrier penetration .

Ethyl 2-((4-Methoxyphenyl)amino)-2-oxoacetate

- Molecular Formula: C₁₁H₁₃NO₄ .

- Key Differences: An oxoacetate group with a methoxyphenylamino substituent. This structure is tailored for pharmaceutical intermediates, emphasizing hydrogen-bonding capacity .

Comparative Data Table

Key Findings and Implications

- Reactivity : The isothiocyanate group in the target compound offers superior nucleophilic reactivity compared to isocyanates, making it more suitable for covalent bond formation in drug design .

- Structural Stability: Benzofuran-derived analogs exhibit robust crystal packing via non-covalent interactions, advantageous for formulation development .

- Safety Profile : Isothiocyanate derivatives, while reactive, may present fewer acute hazards compared to isocyanates, which require stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.